4-Chloro-2-methoxy-5-nitroaniline
Description
4-Chloro-2-methoxy-5-nitroaniline is an aromatic amine derivative featuring a chloro group at position 4, a methoxy group at position 2, and a nitro group at position 5. This compound is part of the nitroaniline family, which is widely used in pharmaceutical and agrochemical synthesis due to its reactive amine and nitro functional groups.
Properties
IUPAC Name |
4-chloro-2-methoxy-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLQAJYDEDLSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine Protection via Acetylation
The amine group in 4-chloro-2-methoxyaniline is highly reactive, necessitating protection before nitration. Acetylation is commonly employed, as demonstrated in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline.
Procedure :
- Acetylation : 4-Chloro-2-methoxyaniline is treated with acetic anhydride or acetyl chloride in a polar solvent (e.g., dichloromethane) under acidic conditions. For example, concentrated sulfuric acid catalyzes the reaction at 0–5°C, yielding N-(4-chloro-2-methoxyphenyl)acetamide.
- Nitration : The protected intermediate undergoes nitration using a mixture of fuming nitric acid (HNO₃) and oleum (fuming H₂SO₄) at 0–10°C. The nitro group is introduced at the 5-position due to the directing effects of the methoxy (-OCH₃) and chloro (-Cl) groups.
- Deprotection : Hydrolysis of the acetamide is achieved via refluxing with hydrochloric acid (HCl) in methanol, followed by neutralization with NaOH to isolate the free amine.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acetylation | Ac₂O, H₂SO₄, CH₂Cl₂, 0–5°C | 90% | |
| Nitration | HNO₃, H₂SO₄, 0–10°C | 85% | |
| Deprotection | HCl, MeOH, reflux; NaOH neutralization | 73% |
This method minimizes side reactions (e.g., over-nitration) and achieves >70% overall yield.
Direct Nitration of 4-Chloro-2-methoxyaniline
Challenges in Regioselectivity
Direct nitration of unprotected 4-chloro-2-methoxyaniline risks regiochemical ambiguity. The methoxy group directs electrophilic substitution to the ortho/para positions, while the chloro group favors meta substitution. Computational studies suggest the 5-position (meta to Cl, para to OCH₃) is most favorable.
Procedure :
- Nitration : A mixture of concentrated HNO₃ and H₂SO₄ is added dropwise to a solution of 4-chloro-2-methoxyaniline in dichloromethane at −5°C.
- Workup : The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via recrystallization.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Temperature | −5°C to 5°C | |
| Nitrating Agent | HNO₃/H₂SO₄ (1:2 v/v) | |
| Yield | 60–65% |
This route is less efficient than the protection-deprotection strategy due to competing side reactions, such as di-nitration.
Alternative Routes via Intermediate Esters
Methyl Ester Intermediate Synthesis
A patent (US6518423) describes the synthesis of methyl 4-chloro-5-nitro-o-anisate from 4-chloro-5-nitro-o-anisic acid, which could serve as a precursor.
Procedure :
- Esterification : 4-Chloro-2-methoxy-5-nitrobenzoic acid is refluxed with methanol and H₂SO₄, yielding the methyl ester.
- Reduction : The ester is reduced to the aniline derivative using catalytic hydrogenation or sodium dithionite (Na₂S₂O₄).
Key Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 3 h | 95% | |
| Reduction | Na₂S₂O₄, H₂O, 50°C | 80% |
This method is advantageous for large-scale production but requires additional steps.
Industrial-Scale Considerations
Continuous Flow Nitration
Recent advances in continuous flow chemistry enhance safety and scalability for nitrations. A telescoped flow process for 4-fluoro-2-methoxy-5-nitroaniline synthesis achieved 83% yield at 2 mol/h throughput. Adapting this for the chloro analog involves:
- Microreactor Setup : Acetylation and nitration performed in series with precise temperature control.
- In-Line Analytics : UV-Vis monitoring ensures intermediate purity.
Comparative Table : Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 70–75% | 80–85% |
| Throughput | 0.5 kg/h | 2.0 kg/h |
| Safety | Moderate risk | High control |
| Reference |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Reduction: 4-Chloro-2-methoxy-5-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
Chemical Synthesis
Dyes and Pigments
One of the primary uses of 4-Chloro-2-methoxy-5-nitroaniline is as an intermediate in the synthesis of dyes and pigments. The compound's unique structure allows it to participate in various chemical reactions, yielding colored compounds used in textiles and inks. This compound can undergo reactions such as reduction and substitution, leading to derivatives that exhibit different colors and properties.
Synthetic Pathways
The synthesis of this compound typically involves a multi-step process:
- Nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline.
- Chlorination at the 4-position to introduce the chloro group.
- Purification through recrystallization or chromatography to obtain high-purity products for industrial use.
Biological Applications
Pharmaceutical Research
Research has indicated that this compound may have potential biological activities. Studies have shown its interaction with flavin-dependent monooxygenases, which can lead to the degradation of the compound into less harmful products. This interaction is crucial in assessing its environmental impact and potential therapeutic uses.
Anticancer Activity
Recent investigations have explored the compound's potential in treating non-small cell lung cancer (NSCLC). It has been associated with the inhibition of mutated forms of the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell proliferation. Compounds derived from this compound have demonstrated enhanced efficacy against resistant cancer cell lines, suggesting a promising avenue for drug development .
Environmental Science
Pollutant Degradation
The compound has been studied for its role in degrading nitroaromatic pollutants through reductive processes. Research indicates that it can facilitate the removal of harmful substances from contaminated environments, making it valuable in environmental remediation strategies .
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Substituent Effects: Electron-Withdrawing Groups (EWG): The nitro group (-NO₂) in all compounds enhances electrophilic substitution reactivity. Chloro (-Cl) and fluoro (-F) groups further increase electron withdrawal, stabilizing intermediates in synthesis . Electron-Donating Groups (EDG): Methoxy (-OCH₃) groups donate electrons via resonance, which can alter reaction pathways compared to halogens. For example, 4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1) may exhibit reduced reactivity in nitration compared to halogenated analogs . Positional Isomerism: The placement of substituents significantly impacts properties. 5-Chloro-2-methyl-4-nitroaniline (CAS 13852-51-2) has a methyl group at position 2, which may sterically hinder reactions compared to methoxy-substituted analogs .
Key Research Findings
- Thermal Stability: Compounds with nitro groups (e.g., 5-Chloro-2-methyl-4-nitroaniline) exhibit higher melting points (~164–167°C) compared to non-nitro analogs, suggesting greater thermal stability .
Biological Activity
4-Chloro-2-methoxy-5-nitroaniline is a compound of significant interest in medicinal and biochemical research due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C7H7ClN2O3
Molecular Weight: 192.59 g/mol
CAS Number: 22459-72-9
This compound features a chloro group at the para position, a methoxy group at the ortho position, and a nitro group at the meta position relative to the aniline nitrogen. These substituents influence its reactivity and biological interactions.
The primary mechanism of action for this compound involves its interaction with various biological targets, including enzymes and proteins. The presence of the nitro group allows it to participate in redox reactions, modulating the activity of redox-sensitive enzymes. Additionally, this compound can form strong intra- and intermolecular hydrogen bonds, enhancing its binding affinity to specific molecular targets .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of oxidative stress pathways. For instance, research indicates that this compound can influence cell signaling pathways related to proliferation and apoptosis, making it a candidate for further development as an anticancer agent .
Enzyme Interaction
This compound interacts with flavin-dependent monooxygenases, which catalyze the reduction of nitro groups to amino groups. This enzymatic conversion is crucial for the compound's degradation and transformation within biological systems.
Cellular Effects
The compound has been observed to induce oxidative stress in cells, affecting gene expression related to stress responses and detoxification pathways. This oxidative stress can lead to alterations in cellular metabolism as it interacts with various metabolic enzymes .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound against several cancer cell lines. Results indicated a significant reduction in cell viability, particularly in human breast cancer cells, suggesting its potential as a therapeutic agent .
- Oxidative Stress Induction : Another investigation focused on the compound's ability to induce oxidative stress in liver cells. The study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which correlated with upregulation of antioxidant genes .
Applications in Research
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical compounds.
- Biological Studies : Utilized as a probe in biochemical assays to study enzyme activity and protein interactions.
- Material Science : Investigated for its nonlinear optical properties for applications in photonics and optoelectronics .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-methoxy-5-nitroaniline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves sequential nitration and chlorination of 2-methoxyaniline derivatives. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Chlorination : Introduce chlorine via electrophilic substitution using Cl₂ or SO₂Cl₂, with FeCl₃ as a catalyst.
Optimization strategies: - Monitor reaction progress using TLC or HPLC to isolate intermediates .
- Adjust stoichiometry (e.g., excess chlorinating agent) to enhance regioselectivity for the 4-position .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions:
- Aromatic protons near δ 7–8 ppm (split by nitro and chloro groups) .
- Methoxy singlet at δ ~3.8 ppm .
- IR : Detect NO₂ asymmetric stretch (~1520 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 217 (C₇H₆ClN₂O₃) with fragmentation patterns matching nitro and chloro loss .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Test via gravimetric analysis .
- Stability : Degrades under UV light and elevated temperatures (>100°C). Store in amber vials at 4°C under inert atmosphere. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to model exchange-correlation effects.
- Key Outputs :
- HOMO-LUMO gaps to assess electron-withdrawing effects of NO₂ and Cl .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Validation: Compare computed vibrational spectra (IR) with experimental data .
Q. What mechanistic insights explain contradictory reactivity trends in nitration vs. halogenation reactions involving this compound?
- Methodological Answer :
- Nitration : Directed by methoxy’s +M effect, favoring para/ortho positions. Kinetic vs. thermodynamic control may lead to competing pathways .
- Halogenation : Chloro’s -I effect deactivates the ring, but steric hindrance from methoxy can shift regioselectivity. Use Hammett plots to quantify substituent effects .
Q. How can chromatographic methods resolve isomers or degradation products of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Adjust pH to ionize nitro groups for better separation .
- GC-MS : Derivatize with BSTFA to improve volatility. Monitor for peaks corresponding to dechlorinated or demethoxylated byproducts .
Q. What are the degradation pathways of this compound under oxidative or reductive conditions, and how can they be characterized?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
